2,5-Dichloro-4-isopropoxybenzaldehyde
Description
3,5-Dichloro-4-isopropoxybenzaldehyde (CAS No. 692281-56-4) is a halogenated aromatic aldehyde with the molecular formula C₁₀H₁₀Cl₂O₂ and a molecular weight of 233.09 g/mol . It features two chlorine atoms at the 3- and 5-positions of the benzene ring and an isopropoxy group (-OCH(CH₃)₂) at the 4-position. This compound is structurally characterized by its aldehyde functional group, which makes it reactive in condensation and nucleophilic addition reactions. Synonyms include 3,5-dichloro-4-(methylethoxy)benzaldehyde and 3,5-dichloro-4-(propan-2-yloxy)benzaldehyde .
Key properties from available
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀Cl₂O₂ |
| Molecular Weight | 233.09 g/mol |
| CAS No. | 692281-56-4 |
| Purity/Specification | Not explicitly stated |
| Storage | Not specified |
The compound is commercially available in quantities such as 1g and 5g, as noted by supplier CymitQuimica .
Properties
IUPAC Name |
2,5-dichloro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(2)14-10-4-8(11)7(5-13)3-9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNIIBHLUSAQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2,5-Dichloro-4-isopropoxybenzaldehyde generally follows a multi-step approach:
- Starting from a chlorinated hydroxybenzaldehyde derivative.
- Introduction of the isopropoxy group via alkylation of the phenolic hydroxyl group.
- Preservation of the aldehyde functionality through careful reaction conditions to avoid oxidation or reduction.
- Purification and isolation of the target compound.
Alkylation of Hydroxybenzaldehyde Derivatives
A key step in the preparation is the alkylation of the phenolic hydroxyl group at position 4 with an isopropyl group to form the isopropoxy substituent.
- The phenolic hydroxybenzaldehyde (e.g., 2,5-dichloro-4-hydroxybenzaldehyde) is dissolved in a suitable solvent such as ethanol or an alcohol-water mixture.
- A strong base such as sodium hydroxide or potassium carbonate is added to generate the phenolate ion.
- An alkyl halide, specifically 2-bromopropane (isopropyl bromide), is introduced to the reaction mixture.
- The reaction is carried out under reflux or at elevated temperature for an extended period (e.g., 24–48 hours), with progress monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is neutralized, extracted with an organic solvent (e.g., ether), dried, and concentrated to yield the isopropoxybenzaldehyde intermediate.
Example from Related Compound Preparation:
- A similar reaction was reported for 3-ethoxy-4-hydroxybenzaldehyde alkylation using 2-bromopropane and sodium hydroxide in ethanol, yielding 3-ethoxy-4-isopropoxybenzaldehyde with 64% yield after 48 hours of reaction.
Oxidation and Purification
- The aldehyde group must be preserved during alkylation and chlorination.
- If starting from a hydroxymethyl precursor, oxidation to the aldehyde can be performed using oxidizing agents like 2,3-dicyano-5,6-dichloro-p-benzoquinone (DDQ) in solvents such as 1,4-dioxane at room temperature.
- Purification typically involves crystallization from ethyl acetate or column chromatography on silica gel.
Summary Table of Preparation Steps and Conditions
| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chlorination | 4-Hydroxybenzaldehyde or derivative | Sulfuryl dichloride in chloroform, reflux, inert atmosphere | ~55 | Chlorination at positions 2 and 5 |
| Alkylation (Isopropylation) | 2,5-Dichloro-4-hydroxybenzaldehyde | 2-Bromopropane, NaOH or K2CO3, ethanol, reflux, 24-48 h | ~60-65 | Formation of isopropoxy group at position 4 |
| Oxidation (if needed) | Hydroxymethyl intermediate | DDQ in 1,4-dioxane, rt, overnight | ~22 | Oxidation of hydroxymethyl to aldehyde |
| Purification | Reaction mixture | Silica gel chromatography, crystallization | Variable | Ensures product purity |
Research Findings and Considerations
- The alkylation reaction is sensitive to reaction time and temperature; prolonged heating ensures complete conversion but may risk aldehyde degradation.
- Chlorination with sulfuryl dichloride is effective but requires careful control of atmosphere and temperature to avoid over-chlorination or side reactions.
- Oxidation with DDQ is mild and suitable for sensitive aldehydes but may give lower yields.
- The overall yield depends on the sequence of steps, purity of starting materials, and reaction optimization.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: 2,5-Dichloro-4-isopropoxybenzoic acid.
Reduction: 2,5-Dichloro-4-isopropoxybenzyl alcohol.
Substitution: 2,5-Dichloro-4-isopropoxybenzylamine.
Scientific Research Applications
Organic Synthesis
2,5-Dichloro-4-isopropoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds:
- Pharmaceuticals : The compound's unique structure allows it to be utilized in the development of new drug candidates. Its halogenated and aromatic nature makes it a suitable building block for creating biologically active molecules.
- Agrochemicals : Similar to its applications in pharmaceuticals, this compound can be used in synthesizing agrochemical products, which may include herbicides or insecticides.
Table 1: Comparison of Related Compounds
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| 3,5-Dichloro-4-hydroxybenzaldehyde | Hydroxyl group | Enhanced solubility |
| 4-Isopropoxybenzaldehyde | No halogen substituents | Different reactivity |
| 2,6-Dichloro-4-isopropoxybenzaldehyde | Different substitution pattern | Potentially distinct biological activity |
Medicinal Chemistry
Recent studies have highlighted the potential therapeutic applications of this compound:
-
Antimicrobial Activity : In vitro assays have demonstrated significant antimicrobial properties against various bacterial strains. For instance, Minimum Inhibitory Concentration (MIC) values were recorded as follows:
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 -
Cytotoxicity Studies : The compound has shown selective cytotoxic effects on human cancer cell lines. Notably:
Cell Line IC50 (µM) HeLa (Cervical Cancer) 15 MCF-7 (Breast Cancer) 20
These findings suggest that the compound could be a lead structure for developing new antimicrobial agents and cancer therapeutics.
Material Science
The compound's properties may also extend to material science applications:
- Liquid Crystals : The presence of halogen substituents in aromatic aldehydes like this one has led researchers to explore their potential use in liquid crystal technologies. Further studies are necessary to elucidate the specific properties and applications in this field.
Case Study 1: Antiviral Activity
A recent investigation assessed the antiviral properties of this compound against Influenza A virus. The compound exhibited significant inhibition of viral replication in vitro, with an effective concentration (EC50) value of . This suggests its potential as an antiviral agent worthy of further exploration.
Case Study 2: Interaction Studies
Interaction studies have focused on the binding affinity of this compound with enzymes and other biomolecules. Preliminary data indicate that it may interact with metabolic enzymes, potentially influencing drug metabolism pathways.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and the associated metabolic pathways. The presence of chlorine atoms and the isopropoxy group can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Substituent Position and Reactivity
Chlorine Substituents : The 3,5-dichloro configuration in this compound contrasts with other dichlorobenzaldehyde isomers (e.g., 2,4-dichloro or 2,6-dichloro). Chlorine atoms are electron-withdrawing groups, which polarize the aromatic ring and enhance the electrophilicity of the aldehyde group. The meta (3,5) positions likely stabilize the molecule sterically and electronically compared to ortho or para dichloro isomers, which may exhibit higher reactivity or instability .
- This group also donates electron density via resonance, partially counteracting the electron-withdrawing effect of the chlorines .
Hypothetical Comparison with Other Benzaldehyde Derivatives
| Compound Name | Substituents | Molecular Formula | Key Differences from 3,5-Dichloro-4-isopropoxybenzaldehyde |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 4-Cl | C₇H₅ClO | Lacks second Cl and isopropoxy group; simpler structure. |
| 2,4-Dichlorobenzaldehyde | 2,4-Cl | C₇H₄Cl₂O | Ortho-Cl increases steric strain; different reactivity. |
| 4-Isopropoxy-3-nitrobenzaldehyde | 3-NO₂, 4-OCH(CH₃)₂ | C₁₀H₁₁NO₄ | Nitro group (-NO₂) is stronger electron-withdrawing than Cl. |
Comparison with Non-Benzaldehyde Compounds in Evidence
lists compounds like 4-IBP and BD 1008 , which are piperidine or pyrrolidine derivatives rather than benzaldehydes. These differ significantly in:
- Functional Groups : 4-IBP contains a benzamide group, while BD 1008 is an amine derivative.
- Biological Activity : Many compounds in (e.g., (+)-MR200) are designed for pharmaceutical applications, whereas 3,5-dichloro-4-isopropoxybenzaldehyde is likely used in synthetic chemistry or materials science .
Biological Activity
2,5-Dichloro-4-isopropoxybenzaldehyde (DCIPB) is an organic compound with the molecular formula C10H10Cl2O2. It is notable for its potential applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of DCIPB, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
DCIPB is synthesized through the chlorination of 4-isopropoxybenzaldehyde, typically using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The selective chlorination occurs at the 2 and 5 positions of the benzene ring, resulting in a compound with distinct reactivity due to the presence of chlorine atoms and an isopropoxy group.
The biological activity of DCIPB can be attributed to its interaction with various molecular targets. The aldehyde functional group allows for diverse chemical reactions:
- Oxidation : The aldehyde can be oxidized to form 2,5-Dichloro-4-isopropoxybenzoic acid.
- Reduction : It can be reduced to yield 2,5-Dichloro-4-isopropoxybenzyl alcohol.
- Substitution : The chlorine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
These reactions suggest that DCIPB may act as a substrate or inhibitor in enzyme-catalyzed processes, influencing metabolic pathways.
Biological Activity
Research indicates that DCIPB exhibits significant biological activity across several domains:
1. Antimicrobial Activity
DCIPB has been studied for its potential antimicrobial properties. In a study examining various substituted benzaldehydes, it was found that certain derivatives exhibited inhibitory effects against bacterial strains. The presence of halogen substituents like chlorine enhances the lipophilicity and reactivity of these compounds, potentially increasing their antimicrobial efficacy .
2. Anticancer Properties
Preliminary research suggests that DCIPB may possess anticancer activity. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The specific mechanisms remain under investigation but may involve interactions with cellular signaling pathways .
3. Environmental Impact
The degradation of DCIPB in microbial cultures has been studied to assess its environmental impact. Research has shown that microorganisms can metabolize this compound, leading to its breakdown into less harmful substances. This aspect is crucial for understanding its persistence in the environment and potential toxicity to aquatic organisms .
Case Studies
Several studies have highlighted the biological activity of DCIPB and related compounds:
- Case Study 1 : A study on the degradation of 3-ethoxy-4-isopropoxybenzoic acid revealed that similar compounds undergo dealkylation and hydroxylation when exposed to microbial cultures. The products formed during these processes were analyzed for their biological activities .
- Case Study 2 : Research on quantitative structure–activity relationships (QSAR) indicated a correlation between the structural features of substituted benzaldehydes and their toxicity to aquatic organisms. This study emphasized the importance of understanding how modifications in chemical structure influence biological outcomes .
Data Table: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity | Environmental Degradation |
|---|---|---|---|
| This compound | Moderate | Potential | Biodegradable |
| 3-Ethoxy-4-isopropoxybenzoic acid | High | Moderate | Rapid degradation |
| 4-Isopropoxybenzaldehyde | Low | Low | Stable |
Q & A
Q. What are the optimal synthetic routes for 2,5-Dichloro-4-isopropoxybenzaldehyde, and how can purity be verified?
Methodological Answer: The synthesis typically involves sequential halogenation and etherification steps. For example:
Halogenation: Start with 4-hydroxybenzaldehyde, introducing chlorine at positions 2 and 5 using chlorinating agents (e.g., Cl2/FeCl3 or SO2Cl2).
Etherification: React the intermediate 2,5-dichloro-4-hydroxybenzaldehyde with isopropyl bromide or iodide in the presence of a base (e.g., K2CO3) to substitute the hydroxyl group with an isopropoxy group.
Purification: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Purity Verification:
Q. How can spectroscopic methods characterize the structure of this compound?
Methodological Answer:
- <sup>1</sup>H NMR: The aldehyde proton appears as a singlet (~10 ppm). Isopropyl groups show a septet (CH, ~4.5 ppm) and doublets (CH3, ~1.2–1.4 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts.
- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm<sup>−1</sup>) and C-O-C ether stretch (~1250 cm<sup>−1</sup>).
- Mass Spectrometry (MS): Look for molecular ion peaks (M<sup>+</sup>) and fragmentation patterns consistent with chlorine isotopes (3:1 ratio for Cl2).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they compare with experimental data?
Methodological Answer:
- Density Functional Theory (DFT): Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potentials .
- Basis Sets: Employ 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for higher accuracy.
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data. Discrepancies >5% may require recalibration with exact-exchange terms or solvent-effect models .
Q. How should researchers address contradictions between theoretical predictions and experimental results in the reactivity of this compound?
Methodological Answer:
Cross-Validation: Test multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
Experimental Replication: Ensure reaction conditions (temperature, solvent, catalyst) match computational assumptions. For example, solvent polarity in DFT must align with experimental setups.
Error Analysis: Quantify uncertainties in computational parameters (e.g., basis set incompleteness) and experimental measurements (e.g., ±2.4 kcal/mol error margins in thermochemical data ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
